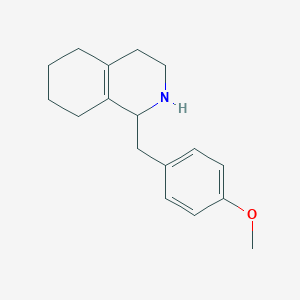

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Description

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (C₁₇H₂₃NO; molecular weight 257.37) is a partially hydrogenated isoquinoline derivative with a 4-methoxybenzyl substituent at the N1 position . It is a key chiral intermediate in the synthesis of dextromethorphan, a widely used antitussive drug . The compound exists as enantiomers, (R)- and (S)-forms, which are critical for stereoselective pharmaceutical applications. Its synthesis often involves enzyme-catalyzed deracemization using cyclohexylamine oxidase (CHAO) or imine reductases (IREDs) to achieve high optical purity . Commercial sources provide enantiopure forms (e.g., (R)-enantiomer: CAS 30356-08-2) for research and industrial use .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEVCJZMQGZNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952699 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057849237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The sulfinamide ligand coordinates to trichlorosilane, forming a chiral complex that selectively reduces the imine bond in substrate II. This step introduces the stereocenter at C1, yielding the (S)-enantiomer with an enantiomeric excess (ee) of 63%. The reaction’s low temperature minimizes side reactions, while the ligand’s modular structure allows for optimization of stereoselectivity.

Advantages and Limitations

This method circumvents the need for resolving racemic mixtures, offering a single-step route to the desired enantiomer. However, the moderate ee (63%) necessitates further purification, and the reliance on expensive chiral ligands increases production costs. Industrial scalability is feasible due to the mild conditions, but yield improvements remain a focus for process chemists.

Crystallization-Induced Resolution of Racemic Mixtures

Crystallization-based resolution, as described in source, exploits the differential solubility of enantiomeric salts. The protocol begins with a racemic mixture of this compound acetate dissolved in an aromatic hydrocarbon solvent (e.g., toluene or xylene).

Stepwise Protocol

-

Alkalization and Solvent Extraction : The racemic acetate is treated with a base (e.g., NaOH) in water, liberating the free base into the organic phase.

-

Acidification and Seeding : Acetic acid is added to reform the acetate salt, followed by seeding with enantiopure (S)- or (R)-acetate crystals. This step induces preferential crystallization of the matched enantiomer.

-

Low-Temperature Crystallization : Cooling the solution to 0–5°C maximizes yield, with the crystalline product achieving >99% ee after recrystallization.

Operational Considerations

This method’s efficacy hinges on solvent choice and seeding strategy. Aromatic solvents enhance solubility differences between enantiomers, while controlled cooling rates prevent occlusions. Although the process requires multiple steps, its high enantiopurity and compatibility with large-scale production make it a industry staple.

Diastereomeric Salt Formation with Chiral Acids

Source highlights resolution via diastereomeric salt formation using (L)-(+)-citramalic acid . While initially applied to bisisoquinolines, this approach is adaptable to this compound.

Methodology

The racemic free base is reacted with citramalic acid in a polar solvent (e.g., ethanol), forming diastereomeric salts with distinct solubilities. Selective crystallization isolates the desired enantiomer, followed by acid-base workup to regenerate the pure compound.

Performance Metrics

Citramalic acid’s rigid structure enhances stereochemical discrimination, often achieving ee values exceeding 90%. However, solvent optimization is critical; protic solvents like methanol improve salt solubility, while aprotic solvents favor crystallization.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics for each method:

| Method | Key Reagents/Conditions | Temperature Range | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-sulfinamide, ClSiH | -20°C to -15°C | 63 | Moderate |

| Crystallization | Acetic acid, aromatic solvents | 0°C to 5°C | >99 | High |

| Diastereomeric Salt | (L)-(+)-citramalic acid, ethanol | Ambient | >90 | Moderate |

Asymmetric hydrogenation excels in step economy but lags in enantioselectivity. Crystallization offers superior purity and scalability, albeit with higher operational complexity. Diastereomeric salt formation balances ee and cost, making it viable for niche applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in nitrobenzene for bromination.

Major Products Formed

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of halogenated isoquinolines.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has been studied for its potential therapeutic effects:

- Analgesic Properties : Research indicates that derivatives of octahydroisoquinoline compounds may exhibit analgesic effects similar to those of traditional opioids but with potentially reduced side effects .

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties that may benefit conditions such as neurodegenerative diseases .

- Antidepressant Activity : There is ongoing research into the antidepressant potential of isoquinoline derivatives. The structural similarities to known antidepressants suggest a possible mechanism of action through serotonin modulation .

Material Science Applications

In addition to pharmaceutical uses, this compound has applications in material sciences:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials with enhanced performance characteristics .

- Dyes and Pigments : Due to its aromatic nature and ability to form stable complexes with metals, this compound can be explored as a precursor for dyes and pigments in various industrial applications .

Case Study 1: Analgesic Efficacy

A study published in a pharmacological journal examined the analgesic effects of octahydroisoquinoline derivatives. The results indicated that these compounds could provide pain relief comparable to conventional analgesics while minimizing dependency risks associated with opioids.

Case Study 2: Neuroprotection

Research exploring neuroprotective agents highlighted the potential of isoquinoline derivatives in protecting neuronal cells from oxidative stress. The findings suggest that this compound could be a candidate for further investigation in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets in the body. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation . This interaction modulates the activity of these receptors and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Octahydroisoquinoline Derivatives

Key Observations :

- Substituent Impact: The 4-methoxy group in the target compound enhances metabolic stability compared to the hydroxyl group in 1-(p-hydroxybenzyl)-octahydroisoquinoline, which is prone to oxidation . The benzyl group in 1-benzyl-OHIQ is simpler but lacks the electron-donating methoxy moiety, reducing its utility in enantioselective syntheses .

- Hydrogenation Degree: Compared to 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline (C₁₇H₂₁NO; CAS 51072-35-6), the fully hydrogenated octahydroisoquinoline framework improves conformational rigidity, favoring specific enzyme interactions .

Key Observations :

- Enzyme-Catalyzed vs. Chemical Synthesis : IREDs and CHAO enable high enantioselectivity (>95% ee) for both 1-(4-methoxybenzyl)- and 1-benzyl-OHIQ, whereas Grignard-based methods for 4-methyl derivatives yield racemic mixtures requiring further resolution .

- Scalability : IRED-mediated processes are scalable for pharmaceutical intermediates, as demonstrated in the synthesis of morphinan precursors .

Pharmacological and Industrial Relevance

- Dextromethorphan Synthesis: The 4-methoxybenzyl group in the target compound is retained through multiple steps, contributing to dextromethorphan’s antitussive activity . In contrast, 1-benzyl-OHIQ is converted to N-methylmorphinan, a precursor of opioid analgesics like levorphanol .

- Chiral Resolution: The (R)-enantiomer of 1-(4-methoxybenzyl)-octahydroisoquinoline is used to resolve racemic acids (e.g., β-[(2-amino-1-naphthalenyl)thio]-α-hydroxy-4-methoxybenzenepropanoic acid) into enantiopure calcium channel blockers .

Biological Activity

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS No. 30356-07-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H23NO

- Molecular Weight : 257.37 g/mol

- IUPAC Name : (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

This structure features an octahydroisoquinoline core with a methoxybenzyl substituent that may influence its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antinociceptive Effects : Studies suggest that this compound exhibits significant antinociceptive properties comparable to traditional analgesics. Its mechanism may involve modulation of opioid receptors.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis in vitro.

- Antidepressant Activity : Preliminary findings indicate potential antidepressant effects through serotonin receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Opioid Receptor Interaction : The compound may act as a partial agonist at mu-opioid receptors (MOR), leading to reduced pain perception without the full side effects associated with stronger opioids.

- Serotonergic Modulation : It may influence serotonin pathways which are crucial for mood regulation and could explain its antidepressant-like effects.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antinociceptive | Comparable efficacy to morphine | |

| Neuroprotective | Reduced apoptosis in neuronal cell cultures | |

| Antidepressant | Increased serotonin levels in animal models |

Case Study 1: Antinociceptive Effect

A study published in Journal of Medicinal Chemistry demonstrated that administration of this compound in rodent models resulted in a significant reduction in pain responses measured through the hot plate test. The compound exhibited a dose-dependent response similar to morphine but with a lower incidence of side effects such as sedation and dependence .

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies have shown that this compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. The protective effect was attributed to the activation of antioxidant pathways and reduced levels of reactive oxygen species (ROS) .

Q & A

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline?

The compound is synthesized via:

- Imine reductase (IRED)-catalyzed enantioselective reduction of α,β-unsaturated imines (e.g., 1-benzyl-3,4,5,6,7,8-hexahydroisoquinolines) to yield octahydroisoquinoline derivatives at preparative scale .

- Multi-step chemical synthesis , including N-methylation, cyclization, and racemate separation starting from precursors like 7-methoxy-1-tetralone or bromomethylcyclobutane .

- Catalytic hydrogenation or sodium reduction of tetrahydroisoquinoline intermediates for racemic mixtures .

Q. How is the compound structurally characterized in research settings?

Advanced analytical techniques are employed:

- NMR spectroscopy to assign stereochemistry via nuclear Overhauser effect (nOe) correlations (e.g., δ 6.67 ppm for Ha and δ 0.77 ppm for Hb in derivatives) .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M+H]+ = 424.1553 for trifluorinated derivatives) .

- Chiral HPLC to determine enantiomeric excess (ee) in resolved intermediates .

Q. What is the compound’s role as a pharmaceutical intermediate?

It is a key chiral intermediate in synthesizing dextromethorphan, a non-opioid antitussive. The (S)-enantiomer is specifically required for dextromethorphan production, achieved via engineered IREDs or resolution methods . The compound’s octahydroisoquinoline scaffold also serves as a precursor for morphinan alkaloids .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized using engineered enzymes?

Directed evolution of IREDs improves catalytic efficiency and stereoselectivity:

- Mutagenesis of residues (e.g., V69Y/P123A/W179G/F182I/L212V in IR61) enhances activity by 766-fold, enabling complete conversion of 200 mM substrate with >99% ee .

- Combinatorial strategies (e.g., coupling IREDs with coclaurine N-methyltransferase) enable one-pot synthesis of N-methylated derivatives .

| Engineered IRED | Catalytic Efficiency (kcat/Km) | Space-Time Yield |

|---|---|---|

| IR61-M4 variant | 542 g L⁻¹ day⁻¹ |

Q. How should researchers address contradictions in catalytic efficiency data across studies?

Discrepancies arise from:

- Substrate specificity : IREDs vary in activity toward substituted imines (e.g., trifluorinated vs. methoxybenzyl derivatives) .

- Reaction conditions : pH, temperature, and co-solvents (e.g., isoamyl alcohol) impact enzyme stability and turnover .

- Analytical methods : Ensure consistent ee measurement via chiral columns (e.g., Daicel CHIRALPAK® IC) .

Resolution strategy : Use factorial design to systematically test variables (e.g., enzyme:substrate ratio, buffer composition) .

Q. What methodologies enable multi-step syntheses integrating biocatalytic steps?

- Hybrid chemical-enzymatic routes : Combine IRED-catalyzed reductions with chemical O-demethylation or epoxidation for downstream functionalization .

- Kinetic resolution : Use lipases or oxidases (e.g., cyclohexylamine oxidase) to resolve racemic mixtures post-synthesis .

| Step | Method | Outcome |

|---|---|---|

| Reduction | IRED catalysis | (S)-enantiomer with >99% ee |

| Cyclization | Palladium-catalyzed | 90% yield for trifluorinated derivatives |

Q. How are chiral resolution methods applied to isolate enantiomers?

- Salt formation : Use chiral acids (e.g., (R)-2-hydroxy-2-phenylacetate) to crystallize specific enantiomers .

- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., CHIRALPAK® AD-H) .

- Enzymatic deracemization : Oxidases (e.g., CHAOCCH12-C2) selectively oxidize one enantiomer for separation .

Q. What safety protocols are critical for lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.